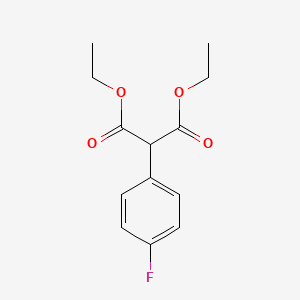
Diethyl 2-(4-fluorophenyl)malonate
Descripción general
Descripción
Diethyl 2-(4-fluorophenyl)malonate is a chemical compound with the molecular formula C13H15FO4 . It has a molecular weight of 254.25 g/mol . The IUPAC name for this compound is diethyl 2-(4-fluorophenyl)propanedioate .
Synthesis Analysis
The title compound was synthesized by reacting diethyl malonate with 1-(4-fluorophenyl)-3-methylbut-2-en-1-one . Another synthesis method involved the reaction of sodium diethyl malonate and hexafluorobenzene .Molecular Structure Analysis
The molecule adopts a loose conformation stabilized by weak C—H O and C—H interactions . The InChI string for this compound is InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
Diethyl 2-(4-fluorophenyl)malonate has a molecular weight of 254.25 g/mol . It has a topological polar surface area of 52.6 Ų . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 rotatable bonds .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Diethyl 2-(4-fluorophenyl)malonate is a compound that has been utilized in various chemical reactions and synthesis processes. For instance, it undergoes aromatic substitutions with carbanion nucleophiles, like the reaction with 1-fluoro-2,4-dinitrobenzene to form diethyl (2,4-dinitrophenyl)malonate, demonstrating its reactivity in nucleophilic substitution reactions (Leffek & Tremaine, 1973). Additionally, it is involved in the synthesis of various nitrogen-containing water-soluble carboxylic acids, which are important intermediates in the production of small molecule anticancer drugs (Xiong et al., 2018).
Role in Organic Chemistry
Diethyl 2-(4-fluorophenyl)malonate plays a significant role in organic chemistry, particularly in the synthesis of complex molecules. It is used in the Palladium-catalyzed arylation of malonates, a process that contributes to the development of various pharmaceutical and agrochemical products (Beare & Hartwig, 2002). The molecule's versatility is further highlighted in studies involving its use in the synthesis of organic esters, including those with potential applications in propellants and explosives (Baum & Guest, 1979).
Applications in Material Science
In material science, diethyl 2-(4-fluorophenyl)malonate has been used in the synthesis of bichromophoric compounds, which exhibit unique properties like exciplex formation in fluid media and polymer matrices. This indicates potential applications in the development of new materials with specific optical properties (Yuan et al., 1989).
Role in Medicinal Chemistry
In medicinal chemistry, this compound is significant in the synthesis of various derivatives used in the development of pharmaceuticals. Its role in the synthesis of molecules with anticancer properties, as intermediates for small molecule kinase inhibitors, is particularly noteworthy (Xiong et al., 2018).
Propiedades
IUPAC Name |
diethyl 2-(4-fluorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPZGTQIXUSMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382193 | |
| Record name | Diethyl 2-(4-fluorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-fluorophenyl)malonate | |
CAS RN |
2965-90-4 | |
| Record name | Diethyl 2-(4-fluorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




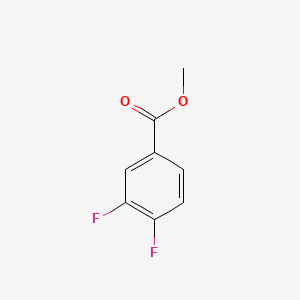
![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)
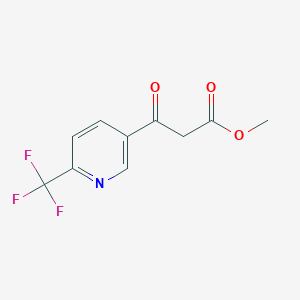
![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)
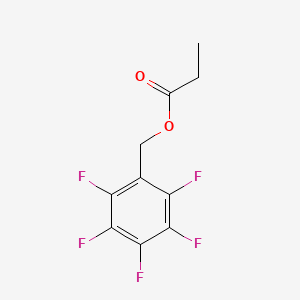
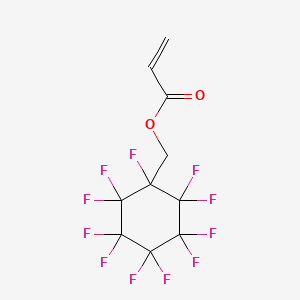
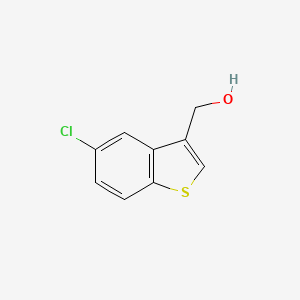

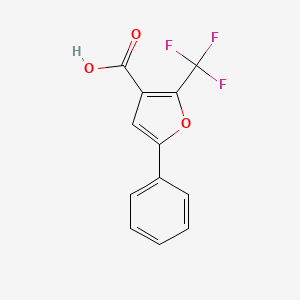
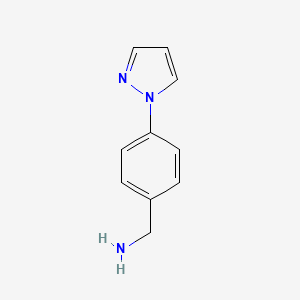
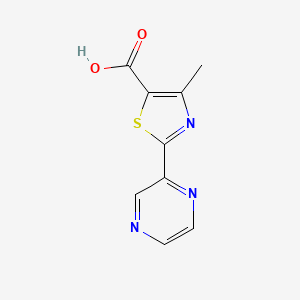
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B1362292.png)